molecular formula C18H16Cl2N2O B2612831 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether CAS No. 318248-49-6

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether

Cat. No.: B2612831
CAS No.: 318248-49-6
M. Wt: 347.24
InChI Key: DSHUMJWEBUMWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole and 4-Chlorobenzyl. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4H)-one under Vilsmeier-Haack reaction conditions . 4-Chlorobenzyl chloride is used as an intermediate compound in the synthesis of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned components .

Scientific Research Applications

Herbicidal Activity

4-Chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether and its related compounds have been studied for their potential as herbicides. They inhibit protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX and subsequently causing herbicidal damage to plants. The relationship between the herbicidal activity and the capacity of these compounds to accumulate protoporphyrin IX has been positively correlated (Sherman et al., 1991).

Chemical Synthesis and Characterization

There has been significant interest in the synthesis and characterization of chemical compounds containing the 4-chlorobenzyl pyrazol-4-yl ether structure. Studies have detailed the synthesis of new regional isomers of 1-methyl-5-(trifluoromethyl)-3-chloropyrazole, newly substituted in the 4-position, such as the 4-hydroxy isomer. These compounds are valuable for preparing new candidates in bio-active pyrazole phenyl ether series (Chupp, 1994).

Crystal Structure Analysis

Studies on the crystal structure of compounds containing 4-chlorobenzyl pyrazol-4-yl ether moiety have been conducted. These studies focus on understanding the hydrogen-bonded chains and sheets formed in these compounds, which can provide insights into their chemical properties and potential applications (Trilleras et al., 2005).

Antimicrobial and Antifungal Properties

Some derivatives of 4-chlorobenzyl pyrazol-4-yl ether have been synthesized and evaluated for their antibacterial and antifungal activities. These studies include the creation of azetidinone derivatives and their screening against various microbial strains, showing promising antibacterial activities in some cases (Chopde et al., 2012).

Applications in Medicinal Chemistry

Research has also been conducted on the potential applications of these compounds in medicinal chemistry, such as their use as leukotriene B4 (LTB4) receptor antagonists. This involves the design and synthesis of (hydroxyphenyl)pyrazoles for evaluation as LTB4 receptor antagonists, exploring their structure-activity relationships (Harper et al., 1994).

Future Directions

Given the lack of specific information about this compound, future research could focus on its synthesis, characterization, and potential applications. Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .

Mechanism of Action

Properties

IUPAC Name

5-chloro-4-[(4-chlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-22-18(20)16(17(21-22)14-5-3-2-4-6-14)12-23-11-13-7-9-15(19)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUMJWEBUMWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.